molecular formula C9H9ClN2O B1303616 2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE

2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE

Cat. No.: B1303616
M. Wt: 196.63 g/mol
InChI Key: PYMVUVGFFYXCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.638 g/mol . It is known for its applications in organic synthesis and medicinal chemistry due to its reactive nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE can be synthesized through the reaction of hydrazonoyl halides with various substrates. One common method involves the reaction of this compound with benzaldehyde in glacial acetic acid containing drops of concentrated sulfuric acid. The reaction is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories for use in various chemical reactions and studies.

Chemical Reactions Analysis

Types of Reactions

2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE involves its reactivity with nucleophiles and its ability to participate in cycloaddition reactions. The compound’s molecular structure allows it to form stable intermediates, which then undergo further transformations to yield the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE is unique due to its specific reactivity and the types of heterocyclic compounds it can form. Its ability to participate in both substitution and cycloaddition reactions makes it a versatile compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

2-oxo-N-phenylpropanehydrazonoyl chloride

InChI

InChI=1S/C9H9ClN2O/c1-7(13)9(10)12-11-8-5-3-2-4-6-8/h2-6,11H,1H3

InChI Key

PYMVUVGFFYXCSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NNC1=CC=CC=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 102.4 g. of 2,3,4-pentanetrione 3-(phenylhydrazone) dissolved in 250 ml. of chloroform and cooled to about 15° C., 100 ml. of tert. butyl hypochlorite is added. The temperature rises to 25° C. and is allowed to cool to 15° C. before the next addition of 60 ml. (0.5 mole). No starting material remains and the solvent of the reaction mixture is evaporated to give a gum, which is dissolved in 250 ml. of methanol and then heated to about 40° C. The temperature of the solution varies from about 40° to about 60° C. for about 15 minutes, and is then cooled to about 0° C., and the precipitate filtered off and washed with cold methanol. The weight of the precipitate that melts at 134° to 136° C. is 71.3 g. (73% yield). A 10 g. portion of this compound is recrystallized from equal parts of ethyl acetate and Skellysolve B (hexanes) to give pure pyruvoyl chloride 1-(phenylhydrazone) melting at 135 to 137° C.
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Synthesis routes and methods II

Procedure details

The reaction of 10.55 g (0.113 mol)of aminobenzene with 13.2 g of sodium nitrite and 20 g of 3-chloro-2,4-pentanedione as in Example 1 yielded 8.95 g of 1-chloro-1-[(phenyl)hydrazono]-2-propanone, mp 132°-134° C.
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